2,2'-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1H-imidazole)
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Overview
Description
2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1H-imidazole) is a complex organic compound characterized by its unique structure, which includes imidazole rings and phenylene groups connected by a butanediylbis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1H-imidazole) typically involves the reaction of 1,4-butanediol with 4,1-phenylene bis(oxy) compounds under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the imidazole rings. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct assembly of the molecular structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products. Purification techniques, such as crystallization and chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to modify the imidazole rings or the phenylene groups.
Substitution: Functional groups on the phenylene rings can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1H-imidazole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1H-imidazole) involves its interaction with specific molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylene groups may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[1,4-Butanediylbis(oxy-4,1-phenylene)]disuccinic acid
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
- Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]
Uniqueness
2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1H-imidazole) is unique due to its combination of imidazole rings and phenylene groups connected by a butanediylbis(oxy) linkage This structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
CAS No. |
129050-97-1 |
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Molecular Formula |
C22H26N4O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]butoxy]phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C22H26N4O2/c1(15-27-19-7-3-17(4-8-19)21-23-11-12-24-21)2-16-28-20-9-5-18(6-10-20)22-25-13-14-26-22/h3-10H,1-2,11-16H2,(H,23,24)(H,25,26) |
InChI Key |
ZOUKRKJTIHLLOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)OCCCCOC3=CC=C(C=C3)C4=NCCN4 |
Origin of Product |
United States |
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